3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde is an organic compound with the molecular formula C13H19N3O It features a pyrazine ring substituted with a cyclopentylmethyl and ethylamino group at the 3-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carbaldehyde with cyclopentylmethylamine and ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carboxylic acid.
Reduction: 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: It may be used in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The cyclopentylmethyl and ethylamino groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyrazine-2-carbaldehyde: Lacks the cyclopentylmethyl and ethylamino groups, making it less hydrophobic and potentially less bioactive.
3-(Cyclopentylmethylamino)pyrazine-2-carbaldehyde: Contains only the cyclopentylmethylamino group, which may result in different biological activity compared to the ethylamino derivative.
3-(Ethylamino)pyrazine-2-carbaldehyde: Contains only the ethylamino group, which may affect its reactivity and binding properties.
Uniqueness
3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde is unique due to the presence of both cyclopentylmethyl and ethylamino groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
898911-71-2 |
---|---|
Molekularformel |
C13H19N3O |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
3-[cyclopentylmethyl(ethyl)amino]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-2-16(9-11-5-3-4-6-11)13-12(10-17)14-7-8-15-13/h7-8,10-11H,2-6,9H2,1H3 |
InChI-Schlüssel |
PIINKBZDJNYROX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1CCCC1)C2=NC=CN=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.